Methyl 5-bromo-2,4-dihydroxybenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVFWDFRPKIOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661005 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-43-5 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 5-bromo-2,4-dihydroxybenzoate. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Methyl 5-bromo-2,4-dihydroxybenzoate, with the CAS number 98437-43-5, is a halogenated derivative of β-resorcylic acid methyl ester.[1][2] Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, alongside a methyl ester moiety, makes it an intriguing candidate for further investigation and a versatile intermediate in organic synthesis. The interplay of these functional groups governs its reactivity and potential biological activity. This guide will delve into the known characteristics of this compound and explore its potential based on the properties of related molecules.

Physicochemical Properties

Methyl 5-bromo-2,4-dihydroxybenzoate is a solid at room temperature.[2] While extensive experimental data is not widely published, its fundamental properties have been reported.

Table 1: Physicochemical Properties of Methyl 5-bromo-2,4-dihydroxybenzoate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₄ | [1][2] |

| Molecular Weight | 247.04 g/mol | [1][2] |

| CAS Number | 98437-43-5 | [1][2] |

| Boiling Point | 384.15 °C at 760 mmHg | [2] |

| Density | 1.76 g/cm³ | [2] |

| Physical State | Solid | [2] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons. The two aromatic protons will likely appear as singlets due to their para relationship. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration. The methyl ester protons will present as a sharp singlet, typically around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum of the parent acid, 5-bromo-2,4-dihydroxybenzoic acid, is available and can be used as a reference.[4] For the methyl ester, one would expect to see signals for the eight distinct carbon atoms, including the carbonyl carbon of the ester, the methoxy carbon, and the six carbons of the aromatic ring. The carbons attached to the electronegative oxygen and bromine atoms will be shifted downfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-bromo-2,4-dihydroxybenzoate would be characterized by the following key absorption bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the ester.

-

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region for the ester C-O bond.

-

C-Br Stretching: A weaker absorption in the lower frequency region, typically around 500-600 cm⁻¹.

The IR spectrum for the precursor, 5-bromo-2,4-dihydroxybenzoic acid, is available for comparison.[4]

2.3. Mass Spectrometry (MS)

The mass spectrum of Methyl 5-bromo-2,4-dihydroxybenzoate would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

Synthesis

A practical and efficient synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate can be envisioned in a two-step process starting from 2,4-dihydroxybenzoic acid.

Caption: Synthetic workflow for Methyl 5-bromo-2,4-dihydroxybenzoate.

Step 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid

This procedure is adapted from a well-established method for the bromination of 2,4-dihydroxybenzoic acid.[5]

Protocol:

-

Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid in a flask equipped with a mechanical stirrer and a dropping funnel.

-

Warm the mixture gently to facilitate dissolution, then cool to approximately 35°C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring over about one hour, maintaining the temperature between 30-35°C.

-

After the addition is complete, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration, wash with cold water, and air dry.

-

The crude product can be purified by recrystallization from boiling water.

Step 2: Fischer Esterification to Yield Methyl 5-bromo-2,4-dihydroxybenzoate

This is a standard procedure for the esterification of a carboxylic acid.[6][7]

Protocol:

-

Suspend the synthesized 5-bromo-2,4-dihydroxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Methyl 5-bromo-2,4-dihydroxybenzoate by column chromatography on silica gel.

Reactivity and Potential Applications in Synthesis

The chemical reactivity of Methyl 5-bromo-2,4-dihydroxybenzoate is dictated by its three functional groups: the hydroxyl groups, the bromine atom, and the methyl ester.

Caption: Potential reaction pathways for Methyl 5-bromo-2,4-dihydroxybenzoate.

-

Reactions of the Hydroxyl Groups: The two hydroxyl groups are nucleophilic and can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions can be used to protect the hydroxyl groups or to introduce new functionalities.

-

Reactions of the Bromine Atom: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. It can also undergo nucleophilic aromatic substitution under certain conditions.

-

Reactions of the Methyl Ester: The methyl ester group can be hydrolyzed back to the carboxylic acid (saponification), which can then be converted to other derivatives like amides or acid chlorides. The ester can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

These reactive sites make Methyl 5-bromo-2,4-dihydroxybenzoate a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Potential Biological Activity

While no specific biological activity has been reported for Methyl 5-bromo-2,4-dihydroxybenzoate, the structural motifs present in the molecule are found in numerous biologically active compounds.

-

Antimicrobial Activity: Many brominated phenols and resorcinol derivatives isolated from marine organisms have demonstrated significant antimicrobial properties.[8] The presence of the bromine atom and the dihydroxybenzene core in the target molecule suggests that it may also exhibit antibacterial or antifungal activity. For instance, derivatives of 2,4-dihydroxybenzoic acid have been explored for their antimicrobial potential.[9]

-

Cytotoxic and Anticancer Activity: Certain brominated aromatic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10] The cytotoxic activity of related dihydroxybenzoic acid derivatives has also been reported. For example, methyl-3,4,5-trihydroxybenzoate has shown selective cytotoxic activity against certain cancer cell lines. This suggests that Methyl 5-bromo-2,4-dihydroxybenzoate could be a candidate for anticancer screening programs.

-

Enzyme Inhibition: The dihydroxybenzene (resorcinol) moiety is a known structural feature in some enzyme inhibitors. The overall structure of Methyl 5-bromo-2,4-dihydroxybenzoate makes it a candidate for screening against various enzymes, particularly those involved in metabolic or signaling pathways.

It is important to emphasize that these are potential areas of biological activity based on structural analogy, and experimental validation is required to ascertain any therapeutic potential of Methyl 5-bromo-2,4-dihydroxybenzoate.

Safety and Handling

According to available safety data sheets, Methyl 5-bromo-2,4-dihydroxybenzoate is intended for research and development use only.[1][2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[2]

Conclusion

Methyl 5-bromo-2,4-dihydroxybenzoate is a polyfunctionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its synthesis from readily available starting materials is straightforward. The presence of hydroxyl, bromo, and methyl ester functional groups offers multiple avenues for chemical modification, paving the way for the creation of a diverse library of derivatives. While its biological properties have not been extensively studied, the structural similarities to known bioactive compounds suggest that it may possess interesting antimicrobial or cytotoxic activities. This technical guide provides a foundation for researchers to explore the chemistry and potential applications of this intriguing molecule. Further investigation into its spectroscopic characterization, reactivity, and biological evaluation is warranted to fully unlock its potential in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of methyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2,4-Dihydroxybenzoate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of biologically active compounds derived from natural products. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

-

ACS Publications. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Retrieved from [Link]

-

INJE PharmacoGenomics Research Center. (2025). Biological Activities of Lichen-Derived Monoaromatic Compounds. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

-

Asian Journal of Chemistry. (2018). Selective Cytotoxic Activity of Methyl-3,4,5-trihydroxybenzoate Isolated from Kernel of Bambangan (Mangifera pajang). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial activity of flavonoids. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

Sources

- 1. METHYL 5-BROMO-2,4-DIHYDROXYBENZOATE|CAS 98437-43-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 3. aceschem.com [aceschem.com]

- 4. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR [m.chemicalbook.com]

- 5. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 98437-43-5 | 5-Bromo-2,4-dihydroxybenzoic acid methyl ester | Tetrahedron [thsci.com]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 5-bromo-2,4-dihydroxybenzoate (CAS No. 98437-43-5), a halogenated phenolic compound with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, spectral characterization, potential biological activities, and applications.

Core Compound Profile

Methyl 5-bromo-2,4-dihydroxybenzoate is a brominated derivative of methyl 2,4-dihydroxybenzoate. The introduction of a bromine atom to the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and reactivity, making it a valuable intermediate for creating more complex molecules.

Physicochemical Properties

The fundamental properties of Methyl 5-bromo-2,4-dihydroxybenzoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 98437-43-5 | [1] |

| Molecular Formula | C₈H₇BrO₄ | [1] |

| Molecular Weight | 247.04 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMSO. | General chemical knowledge |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [2] |

Synthesis and Mechanism

The synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate can be approached through a two-step process: electrophilic bromination of a readily available starting material followed by esterification. The causality behind this synthetic route lies in the directing effects of the substituents on the benzene ring.

Synthetic Workflow

The proposed synthetic pathway is illustrated in the diagram below. This workflow is designed for efficiency and regioselectivity.

Sources

An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of methyl 5-bromo-2,4-dihydroxybenzoate, a halogenated derivative of β-resorcylic acid methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the molecule's structural characteristics, synthetic pathways, spectral properties, and its emerging potential as a valuable scaffold in the design of novel therapeutic agents.

Introduction: The Significance of Substituted Benzoates

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic placement of functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to interact with biological targets. Methyl 5-bromo-2,4-dihydroxybenzoate (MBDHB) is a compelling example of such a scaffold, integrating several key functionalities: a bromine atom, two hydroxyl groups, and a methyl ester. This unique combination of features suggests a rich chemical reactivity and a diverse pharmacological potential, making it a molecule of significant interest for further investigation.

Physicochemical and Structural Properties

Methyl 5-bromo-2,4-dihydroxybenzoate is a solid organic compound with the chemical formula C₈H₇BrO₄ and a molecular weight of 247.04 g/mol [1][2]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 98437-43-5 | [1][2] |

| Molecular Formula | C₈H₇BrO₄ | [1][2] |

| Molecular Weight | 247.04 g/mol | [1][2] |

| Boiling Point | 384.15°C at 760 mmHg | [1] |

| Flash Point | 186.128°C | [1] |

| Density | 1.76 g/cm³ | [1] |

Molecular Structure Analysis

The molecular architecture of MBDHB is central to its chemical behavior. The benzene ring is substituted with two electron-donating hydroxyl groups at positions 2 and 4, and an electron-withdrawing bromine atom at position 5. The methyl ester group at position 1 is also electron-withdrawing. This substitution pattern dictates the electron density distribution around the ring, influencing its reactivity in further chemical transformations.

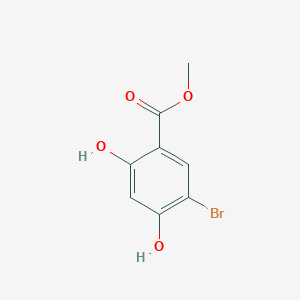

Caption: Molecular structure of Methyl 5-bromo-2,4-dihydroxybenzoate.

Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate

The synthesis of MBDHB can be approached through a two-step process: the bromination of a resorcylic acid precursor followed by esterification. This synthetic strategy leverages the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Step 1: Bromination of 2,4-Dihydroxybenzoic Acid

The hydroxyl groups on the 2,4-dihydroxybenzoic acid are strongly activating and ortho-, para-directing. This makes the aromatic ring highly susceptible to electrophilic attack. The bromine atom will preferentially substitute at the position most activated by both hydroxyl groups, which is position 5.

Experimental Protocol:

-

Dissolution: Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture with vigorous stirring. The reaction is typically carried out at a controlled temperature, for instance, between 30-35°C.

-

Precipitation: After the addition of bromine is complete, pour the reaction mixture into a large volume of cold water to precipitate the product, 5-bromo-2,4-dihydroxybenzoic acid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from hot water.

Step 2: Esterification of 5-Bromo-2,4-dihydroxybenzoic Acid

The carboxylic acid functional group of 5-bromo-2,4-dihydroxybenzoic acid can be converted to a methyl ester through Fischer esterification.

Experimental Protocol:

-

Reaction Setup: Suspend 5-bromo-2,4-dihydroxybenzoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the formation of the ester.

-

Workup: After cooling, neutralize the excess acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for Methyl 5-bromo-2,4-dihydroxybenzoate.

Spectral Analysis for Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl protons.

-

Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons. The proton at C6 will likely appear more downfield due to the deshielding effects of the adjacent ester and bromine atom. The proton at C3 will be shielded by the two hydroxyl groups and appear more upfield.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will be observed, typically in the range of 3.8-4.0 ppm.

-

Hydroxyl Protons: Two broad singlets for the two hydroxyl groups are expected. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The carbon of the ester carbonyl group will appear significantly downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to the electronegative oxygen and bromine atoms will be shifted downfield.

-

Methyl Carbon: The carbon of the methyl ester group will appear upfield, typically in the range of 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (methyl) | 2850-2960 |

| C=O Stretch (ester) | 1700-1730 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch | 1000-1300 |

| C-Br Stretch | 500-600 |

Applications in Drug Development and Research

The structural motifs present in methyl 5-bromo-2,4-dihydroxybenzoate suggest its potential as a versatile building block in drug discovery. Halogenated organic compounds are of particular interest in medicinal chemistry as the inclusion of a halogen atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

Potential as a Synthetic Intermediate

The bromine atom on the aromatic ring serves as a convenient handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of novel compounds for biological screening. The hydroxyl and ester functionalities also offer sites for further derivatization.

Biological Activity of Related Compounds

Numerous studies have highlighted the diverse biological activities of hydroxybenzoic acid derivatives. These compounds have been reported to possess antioxidant, antimicrobial, anti-inflammatory, and anticancer properties[3][4]. For instance, certain dihydroxybenzoic acid derivatives have shown significant radical scavenging activity[5]. The presence of a bromine atom can further modulate these biological activities. Bromophenols, a class of compounds to which MBDHB belongs, have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation[6].

The 2,4-dihydroxybenzoic acid scaffold itself has been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria[7]. This suggests that MBDHB could serve as a lead compound for the development of new antibacterial agents.

Conclusion and Future Perspectives

Methyl 5-bromo-2,4-dihydroxybenzoate is a synthetically accessible and structurally rich molecule with considerable potential in the fields of medicinal chemistry and drug discovery. Its multifunctionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex and biologically active compounds. While further experimental studies are needed to fully elucidate its spectral properties and pharmacological profile, the existing knowledge on related compounds provides a strong rationale for its investigation as a novel scaffold for the development of therapeutic agents. As the demand for new and effective drugs continues to grow, the exploration of such versatile building blocks will be crucial in advancing the frontiers of pharmaceutical research.

References

-

Gornicka, A., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 25(8), 1857. Available at: [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available at: [Link]

-

Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1), 106-121. Available at: [Link]

-

Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Available at: [Link]

-

ResearchGate. (2023). (PDF) Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Available at: [Link]

Sources

A Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of Methyl 5-bromo-2,4-dihydroxybenzoate, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical industries. Its multifunctional structure, featuring a methyl ester, two hydroxyl groups, and a bromine atom on a benzene core, makes it a versatile synthetic intermediate. This document details the compound's definitive chemical identity, its physicochemical properties, and a robust, two-step synthesis protocol grounded in established chemical principles. Furthermore, it explores the potential applications of this molecule as a key building block in drug discovery and development, supported by parallels with structurally similar compounds used in approved therapeutics. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. The formal IUPAC name for the topic compound is methyl 5-bromo-2,4-dihydroxybenzoate .[1][] Its key identifiers and properties are summarized below.

Compound Identifiers

A consolidated list of identifiers is crucial for cross-referencing in chemical databases and procurement systems.

| Identifier | Value | Source |

| CAS Number | 98437-43-5 | [3][4][5] |

| Molecular Formula | C₈H₇BrO₄ | [1][3][4] |

| Molecular Weight | 247.04 g/mol | [3][4] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1O)O)Br | [1] |

| InChI | 1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | [1] |

| Synonyms | 5-Bromo-2,4-dihydroxybenzoic acid methyl ester | [4] |

Physicochemical Data

The physical properties of the compound dictate its handling, reaction conditions, and purification methods. The following data, including several predicted values, provides a baseline for experimental design.

| Property | Value | Source |

| Melting Point | 140 °C | [4] |

| Boiling Point | 384.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.759 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.62 ± 0.23 (Predicted) | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [][4][5] |

Synthesis and Characterization

A reliable and well-understood synthetic route is critical for obtaining high-purity material for research and development. The synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate is most logically achieved via a two-step process starting from commercially available 2,4-dihydroxybenzoic acid.

Retrosynthetic Analysis

The logical approach to synthesizing the target molecule is to first introduce the bromine atom onto the aromatic ring of the parent acid, followed by esterification of the carboxylic acid. This strategy is efficient as the directing effects of the hydroxyl groups facilitate regioselective bromination.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol

This protocol is a self-validating system, where the successful synthesis and purification of the intermediate in Step 1 is a prerequisite for proceeding to Step 2.

Step 1: Electrophilic Aromatic Bromination of 2,4-Dihydroxybenzoic Acid

-

Causality: The two hydroxyl groups on 2,4-dihydroxybenzoic acid are powerful activating groups that direct incoming electrophiles to the ortho and para positions. The C5 position is para to the C2-hydroxyl and ortho to the C4-hydroxyl, making it the most electronically enriched and sterically accessible site for bromination. Glacial acetic acid serves as a polar solvent that facilitates the reaction without competing with the highly activated ring. This procedure is adapted from a well-established method for the synthesis of the parent acid.[6]

-

Methodology:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

-

With vigorous stirring, add the bromine solution dropwise to the benzoic acid solution over approximately one hour, maintaining the temperature between 30-35°C.

-

After the addition is complete, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the white precipitate of 5-bromo-2,4-dihydroxybenzoic acid by vacuum filtration, wash with cold water, and air dry.[6]

-

The crude product can be purified by recrystallization from boiling water to yield the pure acid intermediate.[6]

-

Step 2: Fischer Esterification of 5-bromo-2,4-dihydroxybenzoic acid

-

Causality: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. Using a large excess of methanol as the solvent and reactant drives the equilibrium towards the formation of the methyl ester product, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

-

Methodology:

-

Suspend the purified 5-bromo-2,4-dihydroxybenzoic acid (1.0 eq) from Step 1 in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.

-

Neutralize the remaining acid catalyst carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 5-bromo-2,4-dihydroxybenzoate.

-

Purification and Characterization Workflow

Final product purity is essential for any subsequent application. A standard workflow ensures the removal of unreacted starting materials and byproducts.

Caption: Standard workflow from crude product to final validation.

-

Expected Characterization Data:

-

¹H NMR: Expect two singlets in the aromatic region (due to the isolated protons on the ring), two broad singlets for the phenolic -OH groups, and a sharp singlet around 3.9 ppm for the -OCH₃ group.

-

¹³C NMR: The spectrum should show a signal for the ester carbonyl carbon (~170 ppm), signals for the six aromatic carbons (four substituted, two unsubstituted), and a signal for the methyl carbon (~52 ppm). Data for the parent acid can serve as a useful comparison for the aromatic region.[7]

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks corresponding to [M]+ and [M+2]+.

-

Potential Applications in Drug Discovery

Methyl 5-bromo-2,4-dihydroxybenzoate is not merely a laboratory chemical but a strategic building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

A Versatile Synthetic Scaffold

The true value of this compound lies in the orthogonal reactivity of its functional groups. Each site can be addressed with specific chemical transformations, allowing for the systematic construction of a diverse chemical library for biological screening. The parent acid, 5-bromo-2,4-dihydroxybenzoic acid, is listed in the NCI Developmental Therapeutics Program database, indicating its relevance in biological research.[8]

Caption: Reactive sites for synthetic diversification.

Precedent in Pharmaceutical Synthesis

While direct applications of this specific molecule are not widely published, the utility of closely related structures provides a strong rationale for its use. For instance, 5-bromo-2-methylbenzoic acid serves as a key starting material in the synthesis of Canagliflozin, an SGLT2 inhibitor used for the treatment of type 2 diabetes.[9] This precedent highlights the value of the brominated benzoic acid motif as a cornerstone for building complex, biologically active molecules. The additional hydroxyl groups on Methyl 5-bromo-2,4-dihydroxybenzoate offer even more handles for synthetic manipulation or for direct interaction with biological targets.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following guidelines are based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals.

Hazard Identification

Based on data for similar compounds, Methyl 5-bromo-2,4-dihydroxybenzoate should be handled as a hazardous substance.

| Hazard Class | Statement | Source |

| Skin Corrosion/Irritation | Causes skin irritation | [10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [10][11] |

| STOT (Single Exposure) | May cause respiratory irritation | [10] |

Recommended Precautions and Handling

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Keep container tightly closed and store in a dry, cool, and well-ventilated place.[10][11][13] Recommended storage is at 2-8°C.[][4][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

References

-

Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]

-

Methyl 5-bromo-2,4-dihydroxybenzoate. (n.d.). Aladdin. [Link]

-

Methyl 2-bromo-5-hydroxybenzoate. (n.d.). PubChem. [Link]

-

5-Bromo-2,4-dihydroxybenzoic acid. (n.d.). PubChem. [Link]

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. ResearchGate. [Link]

- Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021).

-

Resorcinol, 4-bromo-. (n.d.). Organic Syntheses Procedure. [Link]

-

Methyl 2,4-Dihydroxybenzoate. (n.d.). PubChem. [Link]

Sources

- 1. aladdin-e.com [aladdin-e.com]

- 3. aceschem.com [aceschem.com]

- 4. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER | 98437-43-5 [chemicalbook.com]

- 5. 98437-43-5|Methyl 5-bromo-2,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]

- 8. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate

An In-depth Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is achieved through the electrophilic aromatic substitution of methyl 2,4-dihydroxybenzoate. This document will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss methods for purification and characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge and techniques to perform this synthesis efficiently and safely.

Introduction

Methyl 5-bromo-2,4-dihydroxybenzoate is a valuable building block in organic synthesis, particularly in the preparation of bioactive molecules. Its structure, featuring a brominated and dihydroxylated benzene ring, offers multiple sites for further functionalization, making it a versatile precursor for a wide range of derivatives with potential therapeutic applications. The controlled introduction of a bromine atom onto the methyl 2,4-dihydroxybenzoate scaffold is a critical step that dictates the regiochemistry of subsequent reactions. This guide focuses on a reliable and reproducible method for this transformation.

Reaction Mechanism and Regioselectivity

The synthesis of methyl 5-bromo-2,4-dihydroxybenzoate from methyl 2,4-dihydroxybenzoate proceeds via an electrophilic aromatic substitution (SEAr) reaction. The hydroxyl (-OH) and methoxycarbonyl (-COOCH3) groups on the benzene ring play crucial roles in directing the regioselectivity of the bromination.

The two hydroxyl groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. The methoxycarbonyl group, on the other hand, is a deactivating group and a meta-director. In methyl 2,4-dihydroxybenzoate, the directing effects of the two hydroxyl groups are paramount. The position para to the hydroxyl group at C2 and ortho to the hydroxyl group at C4 (the C5 position) is the most electronically enriched and sterically accessible site for electrophilic attack.

Several brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) and elemental bromine (Br2) being the most common.[3] The use of a polar solvent like glacial acetic acid can facilitate the reaction by stabilizing the charged intermediate (Wheland intermediate) formed during the substitution process.[4]

Experimental Protocol

This section outlines a detailed procedure for the synthesis of methyl 5-bromo-2,4-dihydroxybenzoate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Methyl 2,4-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 1.0 eq | Starting material |

| Bromine | Br₂ | 159.808 | 1.0 eq | Brominating agent |

| Glacial Acetic Acid | CH₃COOH | 60.052 | - | Solvent |

| Water | H₂O | 18.015 | - | For workup and washing |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2,4-dihydroxybenzoate in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[5]

-

Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in glacial acetic acid.

-

Bromination Reaction: Cool the solution of methyl 2,4-dihydroxybenzoate to a suitable temperature (e.g., 0-5 °C) using an ice bath. Slowly add the bromine solution dropwise from the dropping funnel with continuous stirring. Maintain the temperature throughout the addition. The reaction is typically exothermic, so careful control of the addition rate is crucial to prevent overheating and potential side reactions.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[7] This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and unreacted bromine.[5][8]

-

Purification: The crude methyl 5-bromo-2,4-dihydroxybenzoate can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to afford the pure product.[5]

Characterization

The identity and purity of the synthesized methyl 5-bromo-2,4-dihydroxybenzoate should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the aromatic protons and carbons, as well as the methyl ester and hydroxyl groups.

-

Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming the incorporation of a single bromine atom.

Safety Precautions

-

Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

The reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature. |

| Loss of product during workup | Ensure efficient precipitation and careful filtration. | |

| Formation of Dibrominated Product | Excess bromine or high reaction temperature | Use a stoichiometric amount of bromine and maintain a low reaction temperature. |

| Impure Product | Inefficient purification | Optimize the recrystallization solvent system and procedure. |

Conclusion

The synthesis of methyl 5-bromo-2,4-dihydroxybenzoate from methyl 2,4-dihydroxybenzoate is a straightforward yet crucial transformation in medicinal chemistry and organic synthesis. By understanding the underlying principles of electrophilic aromatic substitution and adhering to a well-defined experimental protocol, researchers can reliably obtain this valuable intermediate in good yield and high purity. The methods and insights provided in this guide are intended to facilitate the successful execution of this synthesis in a laboratory setting.

References

-

Andersh, B., Murphy, D. L., & Olson, R. J. (n.d.). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Li, J. J., et al. (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 16(8), 6643-6655. Retrieved from [Link]

-

Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. Retrieved from [Link]

-

ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

-

Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N-Bromosuccinimide. Indian Journal of Chemistry, 16A, 142-144. Retrieved from [Link]

-

Butt, T. M., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o167. Retrieved from [Link]

-

Sandin, R. B., & McKee, R. A. (1937). 4-BROMORESORCINOL. Organic Syntheses, 17, 23. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Why use glacial acetic acid in bromination of anisole? Retrieved from [Link]

-

Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, 3495-3500. Retrieved from [Link]

-

YouTube. (2021). Bromination of phenol acetate. Retrieved from [Link]

-

ResearchGate. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Lee, H. S., & Matthews, S. E. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7164-7167. Retrieved from [Link]

- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

ResearchGate. (2019). A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

PubChem. (n.d.). Methyl 2,4-Dihydroxybenzoate. Retrieved from [Link]

-

precisionFDA. (n.d.). METHYL 2,4-DIHYDROXYBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.

-

ResearchGate. (n.d.). Mechanistic and electronic considerations of resorcinol alkylation... Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]

- 7. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Versatile Intermediate: A Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate

For the discerning researcher in drug development and synthetic chemistry, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. Methyl 5-bromo-2,4-dihydroxybenzoate, a polysubstituted aromatic compound, represents a key building block whose utility is underscored by its versatile reactivity. This technical guide provides an in-depth exploration of this intermediate, from its fundamental properties and synthesis to its practical application in the synthesis of bioactive scaffolds.

Core Characteristics of Methyl 5-bromo-2,4-dihydroxybenzoate

Methyl 5-bromo-2,4-dihydroxybenzoate is a crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with a methyl ester, a bromine atom, and two hydroxyl groups. This arrangement of functional groups provides a rich platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of Methyl 5-bromo-2,4-dihydroxybenzoate

| Property | Value | Source |

| CAS Number | 98437-43-5 | [1] |

| Molecular Formula | C₈H₇BrO₄ | [1] |

| Molecular Weight | 247.04 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1] |

The strategic placement of the substituents on the aromatic ring dictates its reactivity. The electron-donating hydroxyl groups activate the ring towards electrophilic substitution, while the methyl ester is an electron-withdrawing group. The bromine atom serves as an excellent leaving group in cross-coupling reactions, and the phenolic hydroxyl groups are amenable to etherification and esterification.

Synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate: A Two-Step Approach

The synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate is most efficiently achieved through a two-step process: the regioselective bromination of 2,4-dihydroxybenzoic acid, followed by Fischer esterification.

Step 1: Synthesis of 5-bromo-2,4-dihydroxybenzoic acid

The initial step involves the electrophilic bromination of 2,4-dihydroxybenzoic acid. The hydroxyl groups at positions 2 and 4 are ortho, para-directing, leading to the selective introduction of a bromine atom at the 5-position.

Experimental Protocol: Bromination of 2,4-dihydroxybenzoic acid

-

Materials: 2,4-dihydroxybenzoic acid, glacial acetic acid, bromine, water.

-

Procedure:

-

In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid (0.3 mole) in glacial acetic acid (350 mL) with warming to approximately 45°C to achieve complete dissolution.

-

Cool the solution to 35°C.

-

Prepare a solution of bromine (0.3 mole) in glacial acetic acid (240 mL).

-

With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over a period of about one hour, maintaining the reaction temperature between 30-35°C.

-

After the addition is complete, pour the reaction mixture into 5 liters of water.

-

Cool the aqueous mixture to 0-5°C and allow it to stand for several hours to facilitate the precipitation of the product.

-

Collect the white crystals of 5-bromo-2,4-dihydroxybenzoic acid by suction filtration and wash with cold water.

-

The crude product can be purified by recrystallization from boiling water to yield colorless crystals.[3]

-

Step 2: Fischer Esterification of 5-bromo-2,4-dihydroxybenzoic acid

The second step is the Fischer esterification of the synthesized 5-bromo-2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Experimental Protocol: Fischer Esterification

-

Materials: 5-bromo-2,4-dihydroxybenzoic acid, methanol, concentrated sulfuric acid, dichloromethane, water, 0.6 M aqueous sodium bicarbonate, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottomed flask, suspend 5-bromo-2,4-dihydroxybenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After cooling, transfer the solution to a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with water, 0.6 M aqueous sodium bicarbonate, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 5-bromo-2,4-dihydroxybenzoate.[4]

-

Application as a Chemical Intermediate: Synthesis of Benzofuran Scaffolds

The true value of Methyl 5-bromo-2,4-dihydroxybenzoate lies in its utility as a versatile intermediate for the synthesis of more complex molecules, such as benzofurans. Benzofuran derivatives are prevalent in numerous natural products and are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[3][4]

A key transformation utilizing Methyl 5-bromo-2,4-dihydroxybenzoate is its conversion to a benzofuran derivative through a sequence of etherification followed by an intramolecular cyclization.

Diagram: Synthetic Pathway to Benzofuran Derivatives

Caption: A generalized workflow for the synthesis of benzofuran derivatives from Methyl 5-bromo-2,4-dihydroxybenzoate.

O-Alkylation of the Phenolic Hydroxyl Group

The first step in this synthetic sequence is the selective O-alkylation of one of the phenolic hydroxyl groups. The 4-hydroxyl group is generally more reactive towards alkylation than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent methyl ester.[5]

Experimental Protocol: Selective O-Alkylation

-

Materials: Methyl 5-bromo-2,4-dihydroxybenzoate, propargyl bromide, cesium bicarbonate, acetonitrile.

-

Procedure:

-

To a solution of Methyl 5-bromo-2,4-dihydroxybenzoate in acetonitrile, add cesium bicarbonate.

-

Add propargyl bromide and heat the mixture at 80°C.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

After completion, cool the reaction mixture, filter, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the 4-O-propargyl ether derivative.[5]

-

Intramolecular Cyclization to Form the Benzofuran Ring

The resulting propargyl ether intermediate can then undergo an intramolecular cyclization to form the benzofuran ring system. This can be achieved under various conditions, including palladium-catalyzed reactions like the Sonogashira coupling.

Conceptual Workflow: Intramolecular Sonogashira Cyclization

-

Rationale: The palladium catalyst will oxidatively add to the carbon-bromine bond. The terminal alkyne of the propargyl group can then undergo an intramolecular reaction with the palladium-activated aromatic ring, followed by reductive elimination to form the benzofuran and regenerate the palladium(0) catalyst.

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.

This synthetic strategy highlights how the functionalities of Methyl 5-bromo-2,4-dihydroxybenzoate can be sequentially manipulated to construct complex heterocyclic systems of medicinal importance.

Safety and Handling

Methyl 5-bromo-2,4-dihydroxybenzoate should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS). This compound is intended for research and development use only.[2]

Diagram: Laboratory Safety Protocol

Caption: Essential safety precautions for handling Methyl 5-bromo-2,4-dihydroxybenzoate.

Conclusion

Methyl 5-bromo-2,4-dihydroxybenzoate is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its rich functionality allows for its use in the construction of complex molecular scaffolds, particularly heterocyclic systems like benzofurans. The strategic application of this building block can significantly contribute to the advancement of drug discovery and organic synthesis programs.

References

-

Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. Retrieved from [Link]

-

Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

PubMed. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]

-

ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol a. Retrieved from [Link]

- Google Patents. (n.d.). WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.

-

ResearchGate. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. Retrieved from [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. biorxiv.org [biorxiv.org]

"Methyl 5-bromo-2,4-dihydroxybenzoate" role in organic synthesis

An In-Depth Technical Guide to the Role of Methyl 5-bromo-2,4-dihydroxybenzoate in Organic Synthesis

Abstract

Methyl 5-bromo-2,4-dihydroxybenzoate is a polysubstituted aromatic compound that has emerged as a cornerstone building block in modern organic synthesis. Its strategic array of functional groups—a nucleophilic resorcinol core, a versatile aryl bromide handle for cross-coupling, and an ester moiety for further derivatization—renders it an exceptionally valuable intermediate. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core reactivity. It delves into field-proven protocols for its application in key synthetic transformations, such as palladium-catalyzed cross-coupling and etherification reactions, explaining the causality behind experimental choices. For researchers, medicinal chemists, and drug development professionals, this document serves as a technical manual for leveraging the unique synthetic potential of this powerful scaffold in the construction of complex natural products, pharmaceutical agents, and novel heterocyclic systems.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the quest for molecular complexity and diversity, the choice of starting materials is paramount.[1] Methyl 5-bromo-2,4-dihydroxybenzoate (CAS No. 98437-43-5) is a quintessential example of a "privileged scaffold" — a molecular framework that provides a robust and versatile platform for the synthesis of a wide range of target molecules.[2] Its structure is deceptively simple, yet it contains a wealth of chemical information and potential.

The molecule features:

-

A Resorcinol Moiety (2,4-dihydroxy): The two hydroxyl groups are potent nucleophiles and directing groups, enabling a variety of substitution reactions, most notably etherifications, to build complexity.[3] Their relative positions (ortho and para to the ester) offer potential for regioselective derivatization.

-

An Aryl Bromide: The bromine atom serves as a key functional handle for modern transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of contemporary drug discovery.[4]

-

A Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional site for modification late in a synthetic sequence.

This guide will explore the practical synthesis and application of this key intermediate, providing both the foundational knowledge and detailed experimental frameworks necessary for its successful implementation in a research setting.

Physicochemical & Structural Characteristics

A thorough understanding of a reagent's physical and spectroscopic properties is essential for its effective use.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 98437-43-5 | [5][6] |

| Molecular Formula | C₈H₇BrO₄ | [5][6] |

| Molecular Weight | 247.04 g/mol | [5][6] |

| Boiling Point | 384.15°C at 760 mmHg | [5] |

| Density | 1.76 g/cm³ | [5] |

| Appearance | Typically a solid | N/A |

Spectroscopic Signature

-

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons, which would appear as singlets due to their lack of adjacent proton coupling. The two hydroxyl protons would appear as broad singlets, and a sharp singlet around 3.9 ppm would correspond to the methyl ester protons.

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including those for the carbonyl carbon of the ester (~170 ppm), the methoxy carbon (~52 ppm), and the six unique aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, OH, CO₂Me).[7]

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl groups (~3200-3500 cm⁻¹), a sharp C=O stretch for the ester carbonyl (~1700-1730 cm⁻¹), and C-O and C-Br stretches in the fingerprint region.[8]

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to the molecular ion [M]⁺ and [M+2]⁺.[8]

Synthesis of the Building Block

The most direct and common synthesis of this scaffold involves the electrophilic bromination of the parent ester, methyl 2,4-dihydroxybenzoate. A related, well-documented procedure exists for the synthesis of the parent acid, 5-bromo-2,4-dihydroxybenzoic acid, which provides a reliable template.[9]

Synthetic Workflow: Bromination of Methyl 2,4-dihydroxybenzoate

This protocol is adapted from the established synthesis of the corresponding carboxylic acid.[9] The resorcinol ring is highly activated towards electrophilic aromatic substitution, making direct bromination efficient. The hydroxyl groups direct the incoming electrophile (Br⁺) to the positions ortho and para to them. Position 5 is para to the C2-hydroxyl and ortho to the C4-hydroxyl, making it the most electronically favorable and sterically accessible site for substitution.

Caption: Workflow for the synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate.

Detailed Experimental Protocol

Materials:

-

Methyl 2,4-dihydroxybenzoate

-

Glacial Acetic Acid

-

Bromine

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, Büchner funnel

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2,4-dihydroxybenzoate in glacial acetic acid. Gentle warming (to ~45°C) may be required to achieve full dissolution.[9]

-

Temperature Control: Cool the solution to approximately 35°C. Maintaining this temperature is crucial to control the reaction rate and minimize the formation of dibrominated byproducts.

-

Bromination: Prepare a solution of one molar equivalent of bromine in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over a period of approximately one hour. The temperature should be monitored and maintained between 30-35°C throughout the addition.[9]

-

Quenching & Precipitation: Once the bromine addition is complete, pour the reaction mixture into a large beaker containing ice-cold water. This step quenches the reaction and precipitates the less soluble product.[9]

-

Isolation: Allow the mixture to stand for several hours in an ice bath to ensure complete precipitation. Collect the fine, white crystals of crude methyl 5-bromo-2,4-dihydroxybenzoate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several portions of cold water to remove residual acetic acid and salts.

-

Purification: For high purity, the crude product can be recrystallized from boiling water. Dissolve the solid in a minimal amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.

Core Reactivity I: The Aryl Bromide as a Cross-Coupling Handle

The C-Br bond is the most versatile site for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond between the aryl bromide and an organoboron species, is arguably the most powerful tool in this context.[10]

The Suzuki-Miyaura Coupling: Mechanism and Application

The Suzuki reaction is a robust and highly reliable method for forming biaryl structures or attaching alkyl, alkenyl, or alkynyl groups to the aromatic core.[10][11] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Causality of the Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-determining step. Aryl bromides are generally more reactive than chlorides in this step.[10][12]

-

Transmetalation: The organic group (R') from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. A base is essential here; it activates the organoboron reagent to form a more nucleophilic "ate" complex, facilitating the transfer.[11]

-

Reductive Elimination: The two organic fragments (Ar and R') on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[10]

Protocol: Suzuki Coupling of Methyl 5-bromo-2,4-dihydroxybenzoate

This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.

Materials:

-

Methyl 5-bromo-2,4-dihydroxybenzoate (1 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or pressure vessel), add methyl 5-bromo-2,4-dihydroxybenzoate, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of inert gas.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) for the required time (2-24 hours). Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Core Reactivity II: The Hydroxyl Groups as Nucleophiles

The two phenolic hydroxyl groups are excellent nucleophiles, especially after deprotonation with a mild base. This reactivity is most commonly exploited in etherification reactions to attach alkyl or aryl side chains, which is a key strategy for modulating a molecule's solubility, lipophilicity, and biological activity.

Williamson Ether Synthesis: A Classic Transformation

The Williamson ether synthesis involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an electrophile (e.g., an alkyl halide).[3]

Causality of Experimental Choices:

-

Base: The choice of base is critical. A weak base like potassium carbonate (K₂CO₃) is often sufficient for phenolic hydroxyls and is favored for its mildness and ease of handling. Stronger bases like sodium hydride (NaH) can be used for complete deprotonation but require anhydrous conditions.

-

Solvent: Polar aprotic solvents like DMF or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. Acetone is particularly useful with K₂CO₃ as it is easy to remove post-reaction.

-

Electrophile: A wide range of electrophiles can be used, including alkyl iodides, bromides, and benzyl halides.

Protocol: Double Benzylation of Methyl 5-bromo-2,4-dihydroxybenzoate

This protocol details the protection of both hydroxyl groups as benzyl ethers.

Materials:

-

Methyl 5-bromo-2,4-dihydroxybenzoate (1 equiv)

-

Benzyl bromide (2.2-2.5 equiv)

-

Potassium carbonate (K₂CO₃, 3-4 equiv), finely powdered

-

Solvent (e.g., Acetone or DMF)

Procedure:

-

Setup: In a round-bottom flask, combine the methyl 5-bromo-2,4-dihydroxybenzoate, powdered potassium carbonate, and the solvent.

-

Addition of Electrophile: Add benzyl bromide to the suspension with vigorous stirring.

-

Heating: Heat the reaction mixture to reflux (for acetone) or ~60-80°C (for DMF) until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain methyl 5-bromo-2,4-dibenzyloxybenzoate.

Conclusion: A Gateway to Molecular Innovation

Methyl 5-bromo-2,4-dihydroxybenzoate is more than just a chemical reagent; it is a strategic tool for molecular design and construction. Its predictable reactivity at three distinct functional sites provides a logical and powerful platform for building complex molecules. By mastering its application in cornerstone reactions like Suzuki couplings and etherifications, researchers in drug discovery and natural product synthesis can significantly streamline their synthetic routes. The protocols and mechanistic insights provided in this guide serve as a robust foundation for harnessing the full potential of this versatile building block, paving the way for the discovery and development of the next generation of functional molecules.

References

-